

physicochemical properties of 4-(1H-pyrrol-1-yl)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-pyrrol-1-yl)piperidine

Cat. No.: B070647

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-(1H-pyrrol-1-yl)piperidine**

Abstract

4-(1H-pyrrol-1-yl)piperidine is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a structural motif, it combines the saturated, basic piperidine ring—a cornerstone of many successful drugs—with the aromatic, electron-rich pyrrole moiety. This unique combination imparts specific physicochemical characteristics that are critical for its application in drug design, particularly in modulating properties like solubility, basicity, and receptor-binding interactions. This guide provides a comprehensive analysis of the core physicochemical properties of **4-(1H-pyrrol-1-yl)piperidine**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural features, empirical and predicted properties, analytical characterization methodologies, plausible synthetic strategies, and essential safety protocols.

Molecular Structure and Identification

Chemical Identity

The foundational identity of a compound is established through its universally recognized identifiers. For **4-(1H-pyrrol-1-yl)piperidine**, these are:

- IUPAC Name: 4-(pyrrol-1-yl)piperidine[1]

- CAS Number: 169751-01-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₁₄N₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 150.22 g/mol [\[1\]](#)[\[2\]](#)
- Canonical SMILES: C1CNCCC1N2C=CC=C2[\[3\]](#)
- InChIKey: FUQWPFAUFIMXFV-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

Core Structural Features

The molecule's behavior is a direct consequence of its architecture. It is composed of two key heterocyclic systems linked by a C-N bond:

- Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. In solution, it predominantly adopts a stable chair conformation to minimize steric strain.[\[4\]](#) The nitrogen atom in this ring is sp³-hybridized and is the primary center of basicity for the molecule.
- Pyrrole Ring: A five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized within the ring, contributing to its aromaticity. Consequently, the pyrrole nitrogen is non-basic. This aromatic ring is attached to the C4 position of the piperidine ring.

The linkage between the basic piperidine nitrogen and the electron-rich pyrrole ring dictates the molecule's overall electronic and conformational profile, influencing its interactions with biological targets.

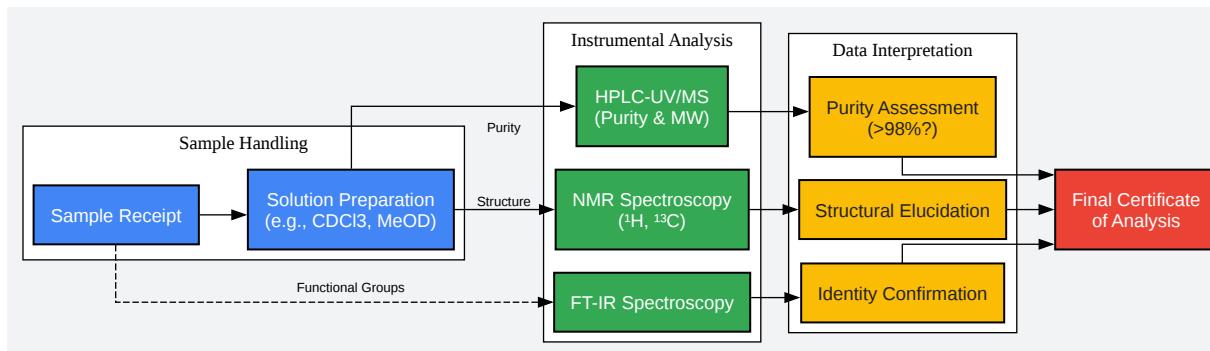
Physicochemical Properties: A Quantitative Overview

A compound's journey from a laboratory chemical to a potential therapeutic agent is governed by its physical and chemical properties. While extensive experimental data for **4-(1H-pyrrol-1-yl)piperidine** is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Note of Caution: It is critical to distinguish **4-(1H-pyrrol-1-yl)piperidine** (aromatic pyrrole ring) from its saturated analog, 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9). The latter has vastly different electronic properties and physical data which should not be used interchangeably.

Table 1: Summary of Physicochemical Properties

Property	Value / Observation	Source / Method	Significance in Drug Development
Molecular Formula	<chem>C9H14N2</chem>	N/A	Defines the elemental composition and exact mass.
Molecular Weight	150.22 g/mol	N/A	Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
Appearance	White to off-white solid/crystals	Supplier Data	Basic quality control parameter.
LogP (Octanol/Water)	1.41 (Computed) [2]	Computational	Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA)	16.96 Å ²	Computational [2]	Suggests excellent potential for cell membrane penetration and oral absorption (typically <140 Å ²).
Hydrogen Bond Donors	1 (Piperidine N-H)	Structural Analysis [2]	Influences solubility and target binding interactions.
Hydrogen Bond Acceptors	2 (Piperidine N, Pyrrole N)	Structural Analysis [2]	Affects solubility and the potential for forming hydrogen bonds with biological targets.


Property	Value / Observation	Source / Method	Significance in Drug Development
pKa (Basicity)	Not Experimentally Determined	Prediction	The piperidine nitrogen is the basic center. Its pKa is expected to be slightly lower than unsubstituted piperidine (~11.1) due to the mild electron-withdrawing effect of the pyrrole ring. This basicity is crucial for salt formation and solubility at physiological pH.
Solubility	Soluble in methanol. [5]	Experimental[5]	The polar N-H group and basic nitrogen suggest moderate solubility in polar protic solvents and aqueous acidic solutions. Its moderate LogP indicates likely solubility in organic solvents like DCM and Chloroform.

| Storage Temperature | 2-8°C | Supplier Recommendation[2] | Suggests the compound may have limited long-term stability at room temperature. |

Analytical Characterization Workflow

Establishing the identity, purity, and structure of **4-(1H-pyrrol-1-yl)piperidine** is a multi-step process. Each analytical technique provides a unique piece of the puzzle, and together they

form a self-validating system for quality control.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of **4-(1H-pyrrol-1-yl)piperidine**.

Chromatographic Analysis (Purity Assessment)

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound. The choice of a reverse-phase (C18) column is logical as it effectively separates compounds based on polarity, which is suitable for this moderately lipophilic molecule.

Protocol: HPLC Purity Determination

- System Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detector: UV-Vis at 220 nm and 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.
- Injection: Inject 5 µL of the sample solution.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B.
 - 15-18 min: Hold at 95% B.
 - 18-18.5 min: Return to 5% B.
 - 18.5-22 min: Re-equilibrate at 5% B.
- Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Characterization (Structural Elucidation)

Expertise: Spectroscopic methods provide the definitive confirmation of the molecule's chemical structure.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: This technique reveals the proton environment. We expect to see distinct signals for the two types of pyrrole protons (α and β to the nitrogen) in the aromatic region (approx. 6.0-7.0 ppm). The piperidine ring protons will appear in the aliphatic region (approx. 1.5-4.5 ppm), with the proton on the C4 carbon (bearing the pyrrole) being the most downfield of this group.

- ^{13}C NMR: This confirms the carbon skeleton. We expect 5 distinct signals for the 9 carbon atoms due to molecular symmetry: two for the pyrrole ring and three for the piperidine ring.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational bands include:
 - $\sim 3300\text{-}3400\text{ cm}^{-1}$: N-H stretch from the piperidine ring.
 - $\sim 2850\text{-}2950\text{ cm}^{-1}$: Aliphatic C-H stretches from the piperidine ring.
 - $\sim 3100\text{ cm}^{-1}$: Aromatic C-H stretches from the pyrrole ring.
 - $\sim 1500\text{-}1600\text{ cm}^{-1}$: C=C stretching from the aromatic pyrrole ring.
- Mass Spectrometry (MS): This technique confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be $[\text{M}+\text{H}]^+$ at m/z 151.12. High-resolution mass spectrometry can confirm the molecular formula to within a few parts per million.

Synthesis and Stability

Plausible Synthetic Strategy

Expertise: A common and efficient method for synthesizing N-substituted pyrroles from primary amines is the Clauson-Kaas reaction. This approach is highly reliable and uses readily available starting materials.

Protocol: Synthesis via Clauson-Kaas Reaction

- Reaction Setup: To a solution of 4-aminopiperidine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.05 eq).
- Heating: Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Once the starting amine is consumed, cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture over ice and adding a saturated solution of sodium bicarbonate until effervescence ceases.

- Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure **4-(1H-pyrrol-1-yl)piperidine**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **4-(1H-pyrrol-1-yl)piperidine** via the Clauson-Kaas reaction.

Chemical Stability

The compound's stability is generally good under standard conditions. However, the piperidine moiety makes it susceptible to oxidation over time, especially if exposed to air and light. The pyrrole ring is generally stable but can be susceptible to strong acids or potent electrophiles. For long-term use, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve its integrity.^[2]

Safety and Handling

Trustworthiness: A thorough understanding of a compound's hazards is non-negotiable for safe laboratory practice. The Globally Harmonized System (GHS) provides a clear framework for this.

Table 2: GHS Hazard Information for **4-(1H-pyrrol-1-yl)piperidine**

Pictogram	GHS Code	Hazard Statement	Precautionary Class

|

 alt text alt text

| H302 | Harmful if swallowed.[\[1\]](#) | Warning | | | H315 | Causes skin irritation.[\[1\]](#) | Warning | | | H318 | Causes serious eye damage.[\[1\]](#) | Danger | | | H335 | May cause respiratory irritation.[\[1\]](#) | Warning |

Data sourced from PubChem CID 21922730.[\[1\]](#)

Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile).
 - Skin and Body Protection: Wear a lab coat.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
 - Skin: Remove contaminated clothing and wash the affected area with soap and water.
 - Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1H-pyrrol-1-yl)piperidine | C9H14N2 | CID 21922730 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 4-(1h-pyrrol-1-yl)piperidine (C9H14N2) [pubchemlite.lcsb.uni.lu]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- To cite this document: BenchChem. [physicochemical properties of 4-(1H-pyrrol-1-yl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b070647#physicochemical-properties-of-4-1h-pyrrol-1-yl-piperidine\]](https://www.benchchem.com/product/b070647#physicochemical-properties-of-4-1h-pyrrol-1-yl-piperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com